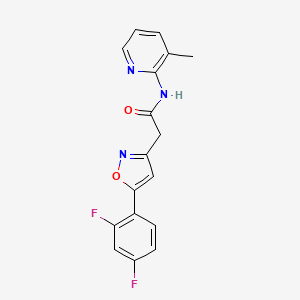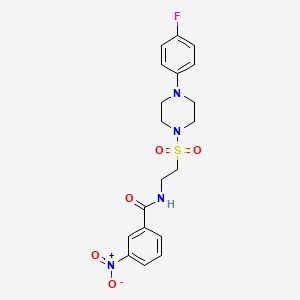
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a derivative of benzamide with a complex structure that includes a piperazine ring and a sulfonyl group. This type of compound is often studied for its potential interactions with biological receptors, such as dopamine receptors, which can make it relevant for pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted piperazine and benzamide moieties have been synthesized and evaluated for their binding affinities to dopamine receptors, suggesting a possible pharmacological interest in the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine ring attached to a benzamide moiety. For instance, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate involved combining a fluorophore with a tertiary amino function for analytical derivatization in liquid chromatography . Similarly, compounds with high affinity for dopamine D4 receptors were synthesized by attaching a terminal benzamide fragment to a 1-aryl-4-alkylpiperazine . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate fluorophenyl and nitrobenzamide components.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed to determine their affinity and selectivity for dopamine receptors. The structure-affinity relationship (SAFIR) studies have shown that certain structural features, such as the presence of a methoxybenzamide group and the length of the alkyl chain linking the benzamide to the piperazine ring, are crucial for receptor affinity . These findings suggest that the molecular structure of this compound would also be critical in determining its pharmacological properties.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine and benzamide structures often focus on their interactions with biological receptors. For example, the binding of these compounds to dopamine D4 receptors has been extensively studied, with some compounds showing high affinity and selectivity . The chemical reactivity of the sulfonyl and nitro groups in the compound of interest would also be important to investigate, as these could influence both the pharmacokinetic properties and the metabolic stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated to optimize their pharmacological profiles. For instance, the lipophilicity, as measured by the log P value, and the ability to cross the blood-brain barrier are important factors for central nervous system-active drugs . The introduction of substituents like fluorine or nitro groups can significantly alter these properties, which would be relevant for the compound . Additionally, the stability of the compound under physiological conditions and its solubility in various solvents would be key parameters to assess for its potential as a drug candidate.
科学的研究の応用
Radiolabeled Antagonists for PET Imaging
- Serotonin Receptors Study: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide derivatives, like [18F]p-MPPF, have been utilized as radiolabeled antagonists for positron emission tomography (PET) imaging. These compounds target the serotonin 5-HT1A receptors, offering insights into the serotonergic neurotransmission in animal models and humans, aiding in the understanding of psychiatric and neurological disorders (Plenevaux et al., 2000).
Synthesis and Evaluation of Drug Candidates
- Anti-dementia Drug Candidate: The synthesis and in vivo evaluation of 18F-labeled N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960) as a novel anti-dementia drug candidate have been demonstrated. PET studies in conscious monkeys with this compound show its potential for mapping brain regions affected by dementia (Murakami et al., 2002).
Antibacterial Activities
- Antibacterial Properties: Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has uncovered compounds with notable antibacterial activities, highlighting the potential for developing new antibacterial agents (Wu Qi, 2014).
Antioxidant Properties
- Antioxidant Profile Evaluation: Compounds based on 2-alkoxyphenylcarbamic acid containing a 4´-(substituted phenyl)piperazin-1´-yl fragment have been evaluated for their antioxidant properties, offering a basis for the development of antioxidant therapies (Malík et al., 2017).
Adenosine Receptor Antagonists
- Adenosine A2B Receptor Antagonists: The development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists showcases the therapeutic potential of these compounds in modulating adenosine receptors, which could have implications for treating various diseases (Borrmann et al., 2009).
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-16-4-6-17(7-5-16)22-9-11-23(12-10-22)30(28,29)13-8-21-19(25)15-2-1-3-18(14-15)24(26)27/h1-7,14H,8-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXLYOYCOZLPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

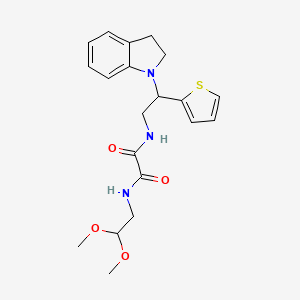
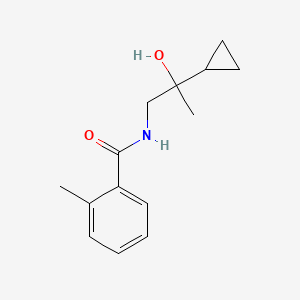
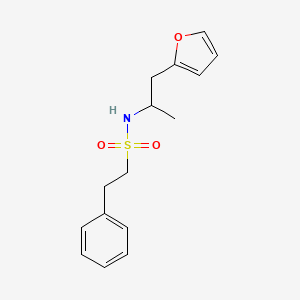
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
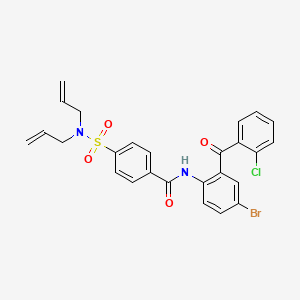
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
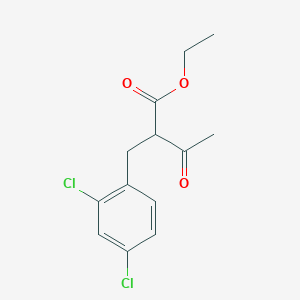
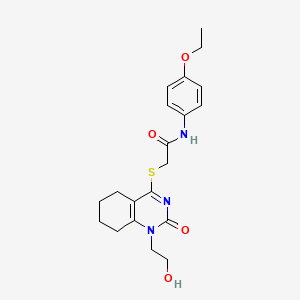
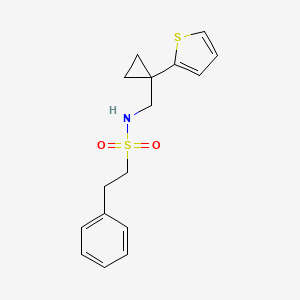
![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
